Home > Products > Building Blocks P3416 > 6-Bromo-3-chloro-4-nitro-1H-indazole
6-Bromo-3-chloro-4-nitro-1H-indazole - 885519-40-4

6-Bromo-3-chloro-4-nitro-1H-indazole

Catalog Number: EVT-457942
CAS Number: 885519-40-4
Molecular Formula: C7H3BrClN3O2
Molecular Weight: 276.47 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted indazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazole ring. They are known to exhibit a wide range of biological activities, making them attractive targets for medicinal chemistry and drug discovery. [] Variations in the type, number, and position of substituents on the indazole scaffold significantly influence their chemical properties and biological activities.

7-Nitroindazole (7-NI)

Compound Description: 7-Nitroindazole is a potent and competitive inhibitor of rat brain nitric oxide synthase (NOS) in vitro. It exhibits an IC50 value of 0.9 ± 0.1 μM against this enzyme. [] In vivo studies demonstrated that 7-NI significantly inhibited NOS activity in various rat brain regions, including the cerebellum, cerebral cortex, hippocampus, and adrenal gland. []

Relevance: 7-Nitroindazole shares the core indazole structure with 6-bromo-3-chloro-4-nitro-1H-indazole. Both compounds showcase the impact of a nitro group on the indazole ring, contributing to their biological activity, specifically NOS inhibition. The positional variation of the nitro group influences the potency of inhibition. [] - https://www.semanticscholar.org/paper/b493f7aec3c259ca384d1b9519940e9ff0bfb614

6-Nitroindazole

Compound Description: 6-Nitroindazole acts as an inhibitor of rat cerebellar nitric oxide synthase (NOS), exhibiting an IC50 value of 31.6 ± 3.4 μM. []

Relevance: This compound is structurally related to 6-bromo-3-chloro-4-nitro-1H-indazole through the shared indazole core and the presence of a nitro substituent. Both molecules belong to the nitroindazole class, and their varying inhibitory potencies against NOS demonstrate the influence of substituent position on biological activity. [] - https://www.semanticscholar.org/paper/b493f7aec3c259ca384d1b9519940e9ff0bfb614

5-Nitroindazole

Compound Description: 5-Nitroindazole demonstrates inhibitory activity against rat cerebellar nitric oxide synthase (NOS), exhibiting an IC50 value of 47.3 ± 2.3 μM. []

Relevance: 5-Nitroindazole is structurally analogous to 6-bromo-3-chloro-4-nitro-1H-indazole due to their shared indazole scaffold and the presence of a nitro group. They are grouped under the nitroindazole class, highlighting the significance of the nitro group in conferring biological activity. The variation in the position of the nitro group in these molecules contributes to their distinct inhibitory potencies towards NOS. [] - https://www.semanticscholar.org/paper/b493f7aec3c259ca384d1b9519940e9ff0bfb614

3-Chloroindazole

Compound Description: 3-Chloroindazole shows inhibitory activity against rat cerebellar nitric oxide synthase (NOS) with an IC50 value of 100.0 ± 5.5 μM. []

Relevance: This compound shares the core indazole structure with 6-bromo-3-chloro-4-nitro-1H-indazole and also possesses a chlorine atom as a substituent. The presence of the chlorine atom at the 3-position of the indazole ring, similar to 6-bromo-3-chloro-4-nitro-1H-indazole, suggests a possible role of this substituent in influencing biological activity, especially concerning NOS inhibition. [] - https://www.semanticscholar.org/paper/b493f7aec3c259ca384d1b9519940e9ff0bfb614

3-Chloro-5-nitroindazole

Compound Description: 3-Chloro-5-nitroindazole acts as an inhibitor of rat cerebellar nitric oxide synthase (NOS), demonstrating an IC50 value of 158.4 ± 2.1 μM. []

Relevance: This compound exhibits significant structural similarity to 6-bromo-3-chloro-4-nitro-1H-indazole. It possesses both a chlorine atom at the 3-position and a nitro group on the indazole ring, highlighting the combined influence of these substituents on biological activity. This structural similarity further emphasizes the potential relevance of 6-bromo-3-chloro-4-nitro-1H-indazole in the context of NOS inhibition. [] - https://www.semanticscholar.org/paper/b493f7aec3c259ca384d1b9519940e9ff0bfb614

Overview

6-Bromo-3-chloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of bromine, chlorine, and nitro substituents. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and reactivity. The molecular formula of 6-bromo-3-chloro-4-nitro-1H-indazole is C7H3BrClN3O2C_7H_3BrClN_3O_2, with a molecular weight of 276.47 g/mol .

Source

6-Bromo-3-chloro-4-nitro-1H-indazole can be synthesized through various chemical methods, often involving the modification of simpler indazole derivatives. Its synthesis is crucial for developing pharmaceuticals and other industrial applications due to its utility as an intermediate in organic chemistry .

Classification

This compound is classified as a nitro-substituted indazole, which places it within a broader category of nitrogen-containing heterocycles. Indazoles are known for their diverse biological activities and are often explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 6-bromo-3-chloro-4-nitro-1H-indazole can be achieved through several methodologies:

  1. Cyclization of 2-Azidobenzaldehydes: This method involves cyclizing 2-azidobenzaldehydes with amines under catalyst-free conditions, which leads to the formation of the indazole structure.
  2. Bromination of 5-Nitro-1H-Indazole: A common synthetic route involves the bromination of 5-nitro-1H-indazole using bromine in a dimethylformamide solution under controlled temperatures. The process typically yields high purity and significant yields (up to 95%) due to mild reaction conditions .

Technical Details

The synthesis often requires careful temperature control and the use of inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions. The bromination step is particularly sensitive, necessitating precise addition rates and monitoring of reaction progress via techniques like high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-3-chloro-4-nitro-1H-indazole features a bicyclic indazole core with specific substituents:

  • Bromine at position 6
  • Chlorine at position 3
  • Nitro group at position 4

The canonical SMILES representation for this compound is C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br, indicating the arrangement of atoms within the molecule .

Data

Key structural data includes:

  • Molecular Formula: C7H3BrClN3O2C_7H_3BrClN_3O_2
  • Molecular Weight: 276.47 g/mol
  • Canonical SMILES: C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br .
Chemical Reactions Analysis

Reactions

6-Bromo-3-chloro-4-nitro-1H-indazole participates in various chemical reactions:

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon.
  2. Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  3. Cyclization: The compound can also undergo intramolecular cyclization, leading to the formation of more complex ring systems that are valuable in drug design .

Technical Details

These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, substitution reactions may require specific solvents or catalysts to facilitate nucleophilic attack on the halogen atoms.

Mechanism of Action

The mechanism by which 6-bromo-3-chloro-4-nitro-1H-indazole exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.

Process

Research indicates that its substituents allow it to act as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in inflammation or cancer progression . The exact mechanisms remain an active area of investigation, with studies focusing on binding affinities and structure-activity relationships.

Data

Quantitative structure–activity relationship (QSAR) analyses have been employed to predict biological activity based on structural variations among indazole derivatives .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.

Chemical Properties

The chemical properties are characterized by:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.

Relevant Data or Analyses

Safety data sheets indicate that while handling this compound, standard precautions should be taken due to its halogenated nature, which may pose hazards if improperly managed .

Applications

6-Bromo-3-chloro-4-nitro-1H-indazole has several scientific uses:

  1. Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules and heterocycles.
  2. Pharmaceutical Research: The compound is investigated for its potential role in developing enzyme inhibitors and receptor modulators, particularly in cancer therapy and anti-inflammatory treatments .
  3. Industrial Uses: It finds applications in producing dyes, pigments, and other industrial chemicals due to its reactivity and structural properties.
Introduction to 6-Bromo-3-chloro-4-nitro-1H-indazole in Heterocyclic Chemistry

Role of Indazole Derivatives in Medicinal Chemistry and Drug Discovery

Indazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with broad therapeutic applications. Their significance stems from:

  • Pharmacological Versatility: Indazole-based compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects. Marketed drugs containing the indazole pharmacophore include the PARP inhibitor niraparib (ovarian cancer), the tyrosine kinase inhibitor pazopanib (renal cell carcinoma), the anti-inflammatory benzydamine, and the serotonin antagonist granisetron (antiemetic) [5].
  • Mechanistic Diversity: These compounds interact with diverse biological targets. Notably, nitro-substituted indazoles like 7-nitroindazole demonstrate potent inhibition of neuronal nitric oxide synthase (nNOS), establishing the scaffold's relevance in neurological disorders [6] [8]. The structural adaptability allows modulation of enzymes (kinases, PARP, NOS), receptors, and microtubule function.
  • Synthetic Utility: Indazoles serve as key intermediates for constructing complex molecular architectures. Their functionalization at various ring positions (N1, C3, C4, C5, C6, C7) enables rational drug design. 6-Bromo-3-chloro-4-nitro-1H-indazole exemplifies this versatility, possessing three distinct sites amenable to further modification via cross-coupling (bromo), nucleophilic substitution (chloro), or reduction (nitro) reactions [1] [4] [9].

Table 1: Therapeutic Applications of Representative Indazole-Based Drugs

Drug NameBiological TargetTherapeutic IndicationKey Structural Features
NiraparibPARP enzymeOvarian, breast cancer1H-Indazole-7-carboxamide derivative
PazopanibVEGFR/PDGFR tyrosine kinasesRenal cell carcinoma1H-Indazole-3-amine derivative
BenzydamineUnknown (local anti-inflammatory)Oropharyngeal inflammation3-(1-Benzylindazol-3-yl)oxypropan-1-amine
Granisetron5-HT3 receptorChemotherapy-induced nauseaN-Indazole-carbazole derivative

Structural Significance of Nitro, Bromo, and Chloro Substituents in Indazole Pharmacophores

The strategic incorporation of nitro (-NO₂), bromo (-Br), and chloro (-Cl) groups at specific positions on the indazole ring profoundly impacts molecular properties and biological activity:

  • Electronic Effects and Binding Interactions:
  • Nitro Group (Position 4): The strongly electron-withdrawing nitro group significantly polarizes the aromatic system, enhancing hydrogen bonding capabilities with enzyme active sites. In NOS inhibition, the nitro group at position 7 (analogous to position 4 in electronic influence on the heterocycle) forms critical H-bonds with residues like Gln263 in nNOS [6] [8]. Computational studies indicate the nitro group's orientation and charge distribution are crucial for high-affinity binding.
  • Bromo Group (Position 6): Bromine serves a dual purpose. Sterically, it occupies a defined space within hydrophobic binding pockets. Electronically, it exhibits moderate σ-ortho and σ-para electron-withdrawing effects via resonance, potentially enhancing the electron deficiency of the nitro group. Bromine is also a premier handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing facile introduction of aryl, alkenyl, or alkynyl groups to explore structure-activity relationships (SAR) [1] [4] [9].
  • Chloro Group (Position 3): Chlorine is a smaller halogen providing steric bulk and lipophilicity (increasing log P). Position 3 is adjacent to the pyrazole-type nitrogen (N2), and substitution here can influence tautomeric equilibrium (1H vs 2H-indazole) and hydrogen-bonding potential. Chloro substituents at C3 often enhance potency, as seen in 3-bromo-7-nitro-1H-indazole, which showed stronger nNOS inhibition than its non-halogenated analogue [6] [8].

  • Steric and Lipophilic Contributions:

  • The combined presence of Br (C6) and Cl (C3) creates a specific steric map complementary to asymmetric binding pockets. These halogens significantly increase lipophilicity (calculated log P for 6-Bromo-3-chloro-4-nitro-1H-indazole ≈ 2.8-3.0), promoting membrane permeability and target engagement within hydrophobic domains [7] [9].
  • Molecular Weight and Complexity: The halogen and nitro additions increase molecular weight (276.47 g/mol) and complexity, potentially improving target selectivity by requiring precise steric fit.

Table 2: Impact of Substituents on Indazole Properties and Activity

Substituent & PositionElectronic EffectKey Functional RolesBiological Consequence (Examples)
-NO₂ (Position 4)Strong π-electron withdrawalH-bond acceptance; Resonance stabilization; Electron sinkEnhanced NOS inhibition potency; Potential metabolic sensitivity
-Br (Position 6)Moderate σ-withdrawalCross-coupling handle; Hydrophobic bulk; Steric controlEnables SAR expansion via derivatization; Fills hydrophobic pocket
-Cl (Position 3)Weak σ-withdrawal/ortho effectLipophilicity increase; Steric occlusion near N2Potency boost in halogenated analogues (cf. non-halogenated); Possible influence on tautomerism

Historical Development of Nitro-Substituted Indazoles as Biologically Active Scaffolds

The exploration of nitroindazoles as bioactive compounds has evolved significantly over several decades, driven by their potent enzyme inhibition profiles:

  • Early Milestones (1990s): The discovery that 7-nitroindazole (7-NI, CAS 2949-16-0) acts as a potent and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS) marked a breakthrough. Initial in vitro studies showed 7-NI inhibited rat cerebellar NOS with an IC₅₀ of 0.9 ± 0.1 µM, acting competitively with respect to L-arginine (Kᵢ ≈ 5.6 µM) [8]. Crucially, 7-NI demonstrated in vivo activity, reducing NOS activity in brain regions (cerebellum, cortex, hippocampus) by 30-40% after systemic administration (10 mg/kg, i.p.) without severe cardiovascular effects typical of non-selective NOS inhibitors, highlighting its potential for neurological studies [8].
  • Structure-Activity Relationship (SAR) Refinements: Research quickly revealed the critical importance of nitro group positioning and the value of additional halogenation:
  • Positional Isomers: 5-Nitro- and 6-nitroindazole isomers exhibited significantly reduced NOS inhibitory potency (IC₅₀ = 47.3 µM and 31.6 µM, respectively) compared to 7-NI (IC₅₀ = 0.9 µM), underscoring the unique electronic and steric environment achievable only with substitution at position 7 (or electronically equivalent positions like 4) [8].
  • Halogenation Effects: Introduction of bromine at position 3 dramatically enhanced potency. 3-Bromo-7-nitro-1H-indazole emerged as a superior nNOS inhibitor compared to 7-NI itself, demonstrating the synergistic effect of combining nitro and halogen substituents [6] [8]. This finding directly informed the design rationale for compounds like 6-Bromo-3-chloro-4-nitro-1H-indazole, where the chloro at C3 and nitro at C4 mimic this potent substitution pattern on a different ring orientation.
  • Beyond Nitro: Seeking Improved Functionality: Concerns about potential off-target effects or metabolic vulnerabilities associated with nitroaromatics (e.g., reduction to reactive hydroxylamines, induction of oxidative stress) spurred efforts to replace the nitro group with other electron-withdrawing moieties while retaining potency. Derivatives like 1H-indazole-7-carbonitrile (IC₅₀ = 7.6 µM for nNOS) and 3-bromo-1H-indazole-7-carbonitrile (IC₅₀ = 2.5 µM for nNOS) were developed, proving that potent inhibition could be achieved with alternative groups, though often with slightly reduced potency compared to optimized nitro derivatives [6]. This research validated the core indazole structure as a privileged scaffold adaptable to diverse electron-withdrawing substituents.
  • Modern Context and 6-Bromo-3-chloro-4-nitro-1H-indazole: The development of 6-Bromo-3-chloro-4-nitro-1H-indazole represents a progression within this historical trajectory. Its structure embodies key learnings: a nitro group for strong electron withdrawal and H-bonding (position 4), a bromine for synthetic versatility and hydrophobic interactions (position 6), and a chlorine for lipophilicity and potential potency enhancement (position 3) [1] [4] [7]. It serves primarily as a versatile building block accessible from suppliers like Amadis Chemical, DayangChem, and BLD Pharmatech [1] [4], enabling further derivatization (e.g., nitro reduction to amines, bromine cross-coupling) to explore new chemical space for drug discovery targeting NOS, kinases, and other enzymes where indazoles show promise.

Table 3: Evolution of Key Nitro-Substituted Indazole Inhibitors

Compound (CAS if known)Key Structural FeaturesTarget (Primary)Potency (IC₅₀ or Notable Activity)Historical Significance
7-Nitroindazole (2949-16-0)7-Nitro-1H-indazolenNOS0.9 µM (rat cerebellar NOS) [8]First relatively selective nNOS inhibitor in vivo
3-Bromo-7-nitro-1H-indazole3-Bromo, 7-Nitro-1H-indazolenNOSSignificantly > 7-NI [6] [8]Demonstrated potency enhancement via C3 halogenation
1H-Indazole-7-carbonitrile7-Cyano-1H-indazolenNOS7.6 µM [6]Validated non-nitro electron-withdrawing group at C7
3-Bromo-1H-indazole-7-carbonitrile3-Bromo, 7-Cyano-1H-indazolenNOS2.5 µM [6]Combined C3 halogen + C7 CN for potency & reduced nitro concerns
6-Bromo-3-chloro-4-nitro-1H-indazole (885519-40-4)6-Bromo, 3-Chloro, 4-Nitro-1H-indazoleBuilding BlockN/A (Synthetic intermediate)Polyhalogenated nitroindazole for targeted drug discovery

Properties

CAS Number

885519-40-4

Product Name

6-Bromo-3-chloro-4-nitro-1H-indazole

IUPAC Name

6-bromo-3-chloro-4-nitro-2H-indazole

Molecular Formula

C7H3BrClN3O2

Molecular Weight

276.47 g/mol

InChI

InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)

InChI Key

RWEJDFUOMKACKY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.